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Compound of Interest

Compound Name: 4-formyl-N-methylpicolinamide

Cat. No.: B8468996

Executive Summary

4-Formyl-N-methylpicolinamide (CAS 728034-03-5) is a critical pyridine-based intermediate
used primarily in the synthesis of kinase inhibitors (e.g., Sorafenib analogs) and complex
heterocyclic scaffolds. Its structure features three distinct functional domains: a basic pyridine
core, a polar N-methylcarboxamide moiety, and a reactive formyl (aldehyde) group.

This guide provides a comprehensive analysis of its solubility profile. While empirical data for
this specific intermediate is often proprietary, this document synthesizes structural analysis with
standard process chemistry protocols to establish a predictive solubility model and a validated
experimental workflow.

Key Takeaway: This compound exhibits "Goldilocks" polarity—soluble in polar aprotic solvents
(DMSO, DMF) and chlorinated solvents (DCM), but sparingly soluble in non-polar
hydrocarbons. Crucially, solvent selection must account for the reactivity of the C-4 aldehyde
group, which precludes the long-term use of primary alcohols or amines without buffering or
temperature control.

Structural Analysis & Solubility Prediction

To understand the solubility behavior of 4-formyl-N-methylpicolinamide, we must deconstruct
its molecular architecture. The interplay between the rigid pyridine ring and the hydrogen-
bonding amide group dictates its lattice energy and solvation potential.
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Physicochemical Profile (Predicted)

Property

Value (Approx.)

Impact on Solubility

Molecular Formula

CsHsN202

Moderate molecular weight
(164.16 g/mol ) favors organic
solubility.

Physical State

Solid (Crystalline)

High lattice energy due to
intermolecular H-bonding
(Amide NH --- O=C).

LogP (Octanol/Water)

~0.21t0 0.8

Moderately lipophilic; likely
poor water solubility without pH

adjustment.

pKa (Pyridine N)

~3.0-4.0

Electron-withdrawing formyl
group lowers basicity; requires

strong acid to protonate.

H-Bond Donors

1 (Amide NH)

Critical for solubility in H-bond
accepting solvents (DMSO,
MeOH).

H-Bond Acceptors

3 (Pyridine N, Amide O,
Aldehyde O)

High affinity for protic solvents,

but limited by lipophilic ring.

Theoretical Solubility Map

Based on Hansen Solubility Parameters (HSP) logic, we categorize solvents into three tiers.

This prediction assumes the compound is in its neutral, free-base form.

 Tier 1: High Solubility (>50 mg/mL)

o Polar Aprotic: DMSO, DMF, DMAc, NMP.

o Mechanism:[1][2][3] These solvents disrupt the intermolecular amide hydrogen bonds

effectively while solvating the aromatic pyridine ring.

 Tier 2: Moderate Solubility (10-50 mg/mL)
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o Chlorinated: Dichloromethane (DCM), Chloroform.
o Esters/Ketones: Ethyl Acetate, Acetone, THF (Tetrahydrofuran).

o Mechanism:[1][2][3] Good interaction with the organic skeleton, but less effective at

breaking strong crystal lattice forces compared to Tier 1.

» Tier 3: Low/Sparingly Soluble (<1 mg/mL)
o Non-Polar: Hexanes, Heptane, Toluene, Diethyl Ether.
o Agueous: Water (Neutral pH).

o Mechanism:[1][2][3] The polar amide/aldehyde groups repel the non-polar solvent matrix.
In water, the lipophilic pyridine ring prevents full solvation unless the pH is lowered to
protonate the pyridine nitrogen (pH < 2).

Experimental Determination Protocol

As a scientist, you should never rely solely on prediction. The following protocol is a self-
validating system designed to generate a precise solubility curve.

Workflow Diagram

Agitate & Equilibrate
(Vortex/Sonicate @ 25°C)

HPLC Verification
(Peak Area vs Standard)

Click to download full resolution via product page

Figure 1: Step-by-step "Shake-Flask" method for determining solubility thresholds.

Detailed Methodology

o Preparation: Weigh accurately ~10 mg of 4-formyl-N-methylpicolinamide into a clear 1.5
mL HPLC vial.
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« Titration: Add the solvent of interest in 100 pL increments.
» Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

o Note: Monitor temperature during sonication; heat can artificially increase solubility.
o Observation: Inspect for clarity. If solid remains, repeat step 2.

e Quantification (Optional but Recommended): Once dissolved, filter the solution (0.22 pm
PTFE) and inject into HPLC to confirm the compound hasn't degraded (especially in reactive
solvents like alcohols).

Solvent Compatibility & Reactivity Risks

The presence of the C-4 Formyl group (Aldehyde) introduces chemical instability that dictates
solvent choice. Unlike simple amides, this compound is an electrophile.

The "Red Flag" Solvents
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) Chemical ]
Solvent Class Risk Level . Recommendation
Mechanism

Hemiacetal
Formation: The

aldehyde reacts
) ] Use only for short-
) reversibly with )
Primary Alcohols ] term processing or
High alcohols to form o )
(Methanol, Ethanol) ) crystallization. Avoid
hemiacetals,
o for storage.
complicating

NMR/HPLC analysis

and altering solubility.

Imine (Schiff Base)

_ _ " Formation: Rapid o
Primary Amines Critical ) ) the amine is a
condensation with the

Strictly Avoid unless

reactant.
aldehyde.

Hydration/Hydrolysis:

Aldehydes can
] Use buffered aqueous
) ) hydrate to gem-diols.
Water (Neutral/Basic) Medium ) systems (pH 4-6) for
Basic pH may
) workup only.
hydrolyze the amide

bond.

Recommended Solvent Systems

o For Reaction (Inert): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN),
1,4-Dioxane.

e For Storage (Stock Solutions): Anhydrous DMSO or DMAc (Store at -20°C to prevent
oxidation to carboxylic acid).

o For Purification (Crystallization): Ethyl Acetate/Hexane systems or Isopropanol (secondary
alcohols react slower than primary).

Application-Specific Selection Guide
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Select the solvent based on your downstream application.

Synthetic Reaction

Polar/Nucleophilic?

Application Intent

Analytical (HPLC/NMR)

Purification/Workup

Crystallization

Use: DMF, DMAc, DMSO

Use: DCM, THF, MeCN

DMSO-d6 (Best)

CDCI3 (Good)

EtOAc / Hexane

Click to download full resolution via product page

Figure 2: Decision tree for selecting the optimal solvent based on process requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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